Cas no 203861-18-1 (1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide)

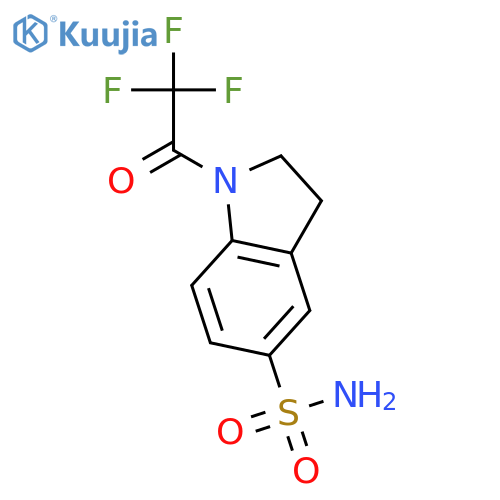

203861-18-1 structure

商品名:1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide

CAS番号:203861-18-1

MF:C10H9F3N2O3S

メガワット:294.250271558762

MDL:MFCD13241672

CID:3893034

PubChem ID:57047254

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-5-sulfonamide, 2,3-dihydro-1-(trifluoroacetyl)-

- 1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide

- starbld0016470

- BDBM50066119

- SCHEMBL7844094

- AHOWPOTYALGCNI-UHFFFAOYSA-N

- 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide

- EN300-270637

- 203861-18-1

- CHEMBL3402974

- AKOS009106473

-

- MDL: MFCD13241672

- インチ: InChI=1S/C10H9F3N2O3S/c11-10(12,13)9(16)15-4-3-6-5-7(19(14,17)18)1-2-8(6)15/h1-2,5H,3-4H2,(H2,14,17,18)

- InChIKey: AHOWPOTYALGCNI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 294.02859781Da

- どういたいしつりょう: 294.02859781Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 471

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-270637-10.0g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 95.0% | 10.0g |

$2701.0 | 2025-03-20 | |

| Enamine | EN300-270637-0.1g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 95.0% | 0.1g |

$553.0 | 2025-03-20 | |

| Enamine | EN300-270637-5g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 5g |

$1821.0 | 2023-09-11 | ||

| Enamine | EN300-270637-0.05g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 95.0% | 0.05g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-270637-2.5g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 95.0% | 2.5g |

$1230.0 | 2025-03-20 | |

| Enamine | EN300-270637-1.0g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 95.0% | 1.0g |

$628.0 | 2025-03-20 | |

| Enamine | EN300-270637-1g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 1g |

$628.0 | 2023-09-11 | ||

| Enamine | EN300-270637-10g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 10g |

$2701.0 | 2023-09-11 | ||

| Enamine | EN300-270637-0.5g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 95.0% | 0.5g |

$603.0 | 2025-03-20 | |

| Enamine | EN300-270637-0.25g |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide |

203861-18-1 | 95.0% | 0.25g |

$579.0 | 2025-03-20 |

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

203861-18-1 (1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:203861-18-1)1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide

清らかである:99%

はかる:1g

価格 ($):475.0